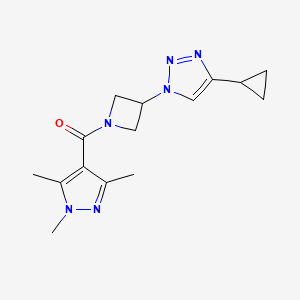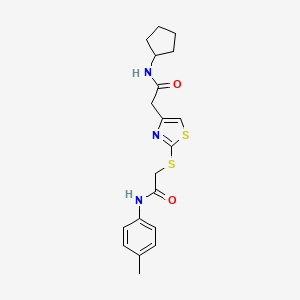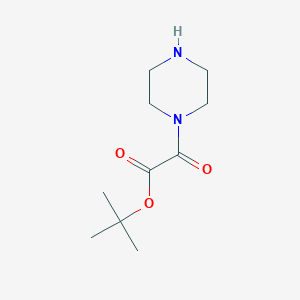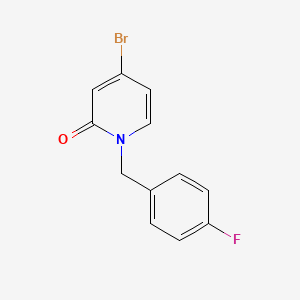
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a 1,3,5-trimethyl-1H-pyrazol-4-yl group. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The 1,2,3-triazole ring in similar compounds is known to have considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The cyclopropyl group is likely orthogonal to the triazole ring .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, also known as 4-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole.
Pharmaceutical Development
This compound, containing a 1,2,3-triazole moiety, is of significant interest in pharmaceutical research due to its potential as a scaffold for drug development. Triazoles are known for their stability and bioactivity, making them suitable for designing drugs with various therapeutic effects, including antimicrobial, anticancer, and antiviral properties .
Antimicrobial Agents
The 1,2,3-triazole ring in this compound is a key structure in many antimicrobial agents. Research has shown that triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or enzyme activity. This makes the compound a promising candidate for developing new antibiotics and antifungal medications .
Anticancer Research
Triazole-containing compounds have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of this compound may allow it to interact with cancer cell receptors or enzymes, making it a potential candidate for anticancer drug development .
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. The triazole ring’s stability and ability to form hydrogen bonds make it useful in labeling and tracking biomolecules in cells. This application is crucial for understanding cellular mechanisms and developing targeted therapies .
Organic Synthesis
The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions. This application is essential for developing new materials and chemicals with specific properties .
Material Science
In material science, triazole derivatives are used to develop new materials with unique properties, such as high thermal stability and conductivity. This compound could be explored for creating advanced materials for electronics, coatings, and other industrial applications .
Supramolecular Chemistry
The compound’s ability to form stable complexes with other molecules makes it useful in supramolecular chemistry. It can be used to design molecular assemblies with specific functions, such as sensors, catalysts, and drug delivery systems .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules to study or modify their function. The triazole ring in this compound is ideal for bioconjugation due to its stability and ability to form strong bonds with various biomolecules. This application is crucial for developing new diagnostic tools and therapeutic agents .
These applications highlight the versatility and potential of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone in scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Mecanismo De Acción
Cyclopropyl Compounds
The cyclopropyl group in the compound is a three-membered ring structure. Compounds with cyclopropyl groups are known for their unique chemical reactivity due to the ring strain .
1,2,3-Triazoles
The 1,2,3-triazole moiety is a five-membered ring containing two nitrogen atoms. It’s known for its stability, strong dipole moment, and ability to participate in various chemical reactions . Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Azetidines
Azetidines are four-membered rings containing a nitrogen atom. They are used in drug discovery due to their ability to mimic the structure of peptides .
Pyrazoles
Pyrazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms. They have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-9-14(10(2)19(3)17-9)15(22)20-6-12(7-20)21-8-13(16-18-21)11-4-5-11/h8,11-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQDYRPHFYGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)
